1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
- Additionally, the compound selectively inhibits AChE over butyrylcholinesterase (BuChE), which enhances cognition functions .
- AChE is responsible for ACh hydrolysis, while BuChE modulates acetylcholine. The compound selectively targets AChE, enhancing cognition .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of pyrazolo[1,5-a]pyrazines can be achieved through the cyclization of acyl (bromo)acetylenes with pyrrole rings, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazole ring structure, known for its CDK2 inhibitory activity.
Pyrazolo[1,5-a]pyrimidine: Known for its fluorescent properties and applications in optical materials.
Quinolinyl-pyrazoles: Compounds with similar pharmacological properties, used in various therapeutic applications.
Uniqueness
1-phenyl-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its specific structural configuration, which imparts distinct biochemical and pharmacological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-7-18(8-4-1)20-17-21-22(23-11-12-27(21)24-20)26-15-13-25(14-16-26)19-9-5-2-6-10-19/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPYRVQHDNQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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